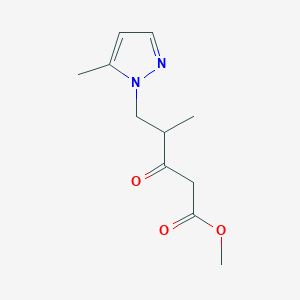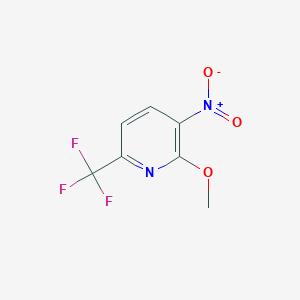
2-Methoxy-3-Nitro-6-(Trifluormethyl)pyridin
Übersicht
Beschreibung
“2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure and fundamental vibrational frequencies have been obtained from density functional theory (DFT) B3LYP and LSDA methods with 6-311++G (d,p) basis set calculations .Chemical Reactions Analysis
The synthesis of pyridalyl, as is the case for other TFMPs, encompasses a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine” include a density of 1.3±0.1 g/cm3, a boiling point of 172.9±40.0 °C at 760 mmHg, and a flash point of 58.4±27.3 °C .Wissenschaftliche Forschungsanwendungen
Schädlingsbekämpfungseigenschaften
Diese Verbindung, wie andere Trifluormethylpyridin (TFMP)-Derivate, kann aufgrund des Vorhandenseins von Fluor und der Pyridinstruktur überlegene Schädlingsbekämpfungseigenschaften aufweisen, was sie möglicherweise effektiver als herkömmliche Phenyl-haltige Insektizide macht .
Pharmazeutische Anwendungen
TFMP-Derivate werden auch in Pharmazeutika eingesetzt. Zum Beispiel können sie an der Synthese von Verbindungen beteiligt sein, die als Neurotransmitter-Rezeptor-Antagonisten wirken, was Auswirkungen auf die Behandlung von Erkrankungen wie Migräne haben könnte .
Agrochemische Synthese
Die Verbindung könnte als chemisches Zwischenprodukt bei der Synthese von Pflanzenschutzmitteln dienen. TFMP-Derivate sind in dieser Industrie aufgrund ihrer Wirksamkeit beim Schutz von Pflanzen vor Schädlingen stark gefragt .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung aufgrund ihrer spezifischen chemischen Struktur, die in der Chromatographie und Massenspektrometrie nützlich sein könnte, als Standard oder Reagenz verwendet werden .
Wirkmechanismus
Target of Action
It’s known that trifluoromethylpyridines (tfmps), a group to which this compound belongs, are widely used in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Mode of Action
Tfmp derivatives, in general, are known for their superior pest control properties when compared to traditional phenyl-containing insecticides . This suggests that the compound might interact with its targets to disrupt essential biological processes in pests.
Biochemical Pathways
The synthesis of related tfmp derivatives often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .
Pharmacokinetics
The presence of the trifluoromethyl group and the pyridine structure in tfmp derivatives can influence their pharmacokinetic properties .
Result of Action
The presence of fluorine and pyridine structure in tfmp derivatives results in superior pest control properties when compared to traditional phenyl-containing insecticides .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine. For instance, the compound’s reactivity, physico-chemical behavior, and biological activity can be affected by the electronegativity, size, electrostatic interactions, and lipophilicity of the fluorine .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The nitro group in the compound can participate in redox reactions, potentially affecting the redox state of the cell. Additionally, the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and hydrophobic pockets of proteins. Enzymes such as cytochrome P450 may metabolize 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine, leading to the formation of reactive intermediates that can further interact with cellular components .
Cellular Effects
2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine has been shown to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation, apoptosis, and stress responses. Additionally, 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine can alter cellular metabolism by affecting the activity of metabolic enzymes, potentially leading to changes in the levels of key metabolites .
Molecular Mechanism
The molecular mechanism of action of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine involves its interaction with various biomolecules. The compound can bind to specific proteins and enzymes, altering their activity. For example, it may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine can affect gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of target genes, ultimately influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions such as exposure to light or heat. Long-term exposure to the compound can lead to cumulative effects on cellular function, including alterations in cell signaling, gene expression, and metabolism .
Dosage Effects in Animal Models
The effects of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling, gene expression, and metabolism. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine can result in toxic or adverse effects, including cellular damage and apoptosis .
Metabolic Pathways
2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, potentially affecting metabolic flux and metabolite levels. The compound may also influence the activity of metabolic enzymes, leading to changes in the levels of key metabolites involved in energy production, biosynthesis, and detoxification .
Transport and Distribution
The transport and distribution of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine within cells and tissues are influenced by its chemical properties. The compound’s lipophilicity, due to the trifluoromethyl group, facilitates its interaction with lipid membranes and its distribution within hydrophobic compartments of cells. Transporters and binding proteins may also play a role in the cellular uptake and distribution of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine, affecting its localization and accumulation within specific tissues .
Subcellular Localization
The subcellular localization of 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine is determined by its chemical properties and interactions with cellular components. The compound may localize to specific compartments or organelles, such as the mitochondria, endoplasmic reticulum, or nucleus, depending on its interactions with targeting signals or post-translational modifications. These localizations can influence the compound’s activity and function, affecting cellular processes such as energy production, protein synthesis, and gene expression .
Eigenschaften
IUPAC Name |
2-methoxy-3-nitro-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3N2O3/c1-15-6-4(12(13)14)2-3-5(11-6)7(8,9)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLISMVDKRLKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60679711 | |
| Record name | 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215595-92-8 | |
| Record name | 2-Methoxy-3-nitro-6-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60679711 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 3-oxo-4-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)butanoate](/img/structure/B1394261.png)
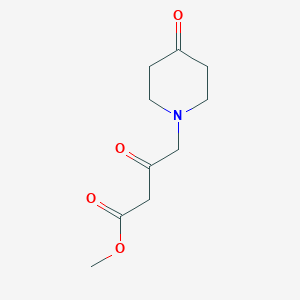
![(S)-2-(Chloromethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B1394263.png)

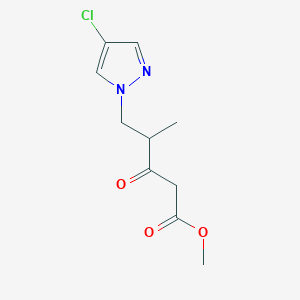
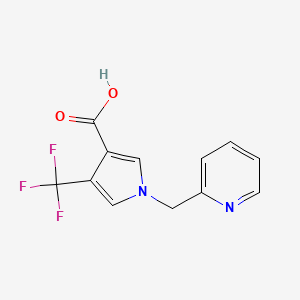
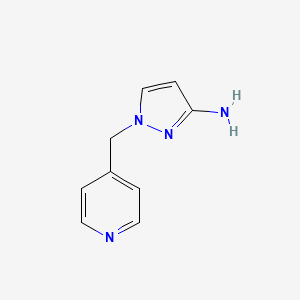



![Spiro[azetidine-3,2'-chromane] hydrochloride](/img/structure/B1394276.png)
